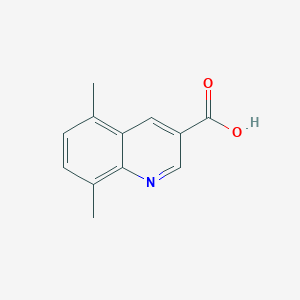

5,8-Dimethylquinoline-3-carboxylic acid

Description

BenchChem offers high-quality 5,8-Dimethylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-8(2)11-10(7)5-9(6-13-11)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKOVYWLTMCDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562887 | |

| Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763893-29-4 | |

| Record name | 5,8-Dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,8-Dimethylquinoline-3-carboxylic Acid: An In-Depth Experimental Protocol

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. The targeted molecule, 5,8-Dimethylquinoline-3-carboxylic acid, belongs to the quinoline-3-carboxylic acid class, a privileged scaffold known for its potential in the development of novel pharmaceuticals. The strategic placement of dimethyl groups at the 5 and 8 positions can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this important compound, grounded in the principles of the classic Gould-Jacobs reaction.

Strategic Synthesis via the Gould-Jacobs Reaction

The most reliable and established route for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1] This powerful transformation involves a three-step sequence: a condensation reaction, a thermal cyclization, and a final hydrolysis. Our approach is tailored for the specific synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, commencing with the readily available starting materials, 2,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for 5,8-Dimethylquinoline-3-carboxylic acid.

Part 1: Synthesis of Diethyl 2-((2,5-dimethylphenylamino)methylene)malonate (Intermediate A)

Causality of Experimental Choices:

The initial step is a vinylogous nucleophilic substitution where the amino group of 2,5-dimethylaniline attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol. This reaction can be driven to completion by heating, which facilitates the removal of the ethanol byproduct. While traditional methods involve refluxing in a high-boiling solvent, modern approaches often utilize microwave irradiation for a significant reduction in reaction time and often improved yields.[2] For this guide, we will detail a conventional heating method that is readily accessible in most laboratory settings.

Experimental Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Reaction Execution: Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

The resulting crude oil (Intermediate A) is often of sufficient purity to be carried forward to the next step without extensive purification.

-

If purification is desired, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure. The residue can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

| Reagent/Product | Molar Mass ( g/mol ) | Key Properties |

| 2,5-Dimethylaniline | 121.18 | Colorless to yellow liquid |

| Diethyl ethoxymethylenemalonate | 216.23 | Colorless liquid |

| Intermediate A | 291.35 | Expected as a viscous oil or low-melting solid |

Part 2: Synthesis of Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

Causality of Experimental Choices:

This step involves a thermally induced intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[3] The reaction requires high temperatures (typically >240 °C) to overcome the activation energy for the 6-electron electrocyclization.[4] This is achieved by using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. The use of such a solvent ensures a uniform and controllable high temperature, which is crucial for efficient ring closure. The product precipitates from the solvent upon cooling, which provides a simple and effective initial purification.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head, add a high-boiling solvent such as diphenyl ether. Heat the solvent to approximately 250 °C.

-

Addition of Intermediate: Slowly add the crude Diethyl 2-((2,5-dimethylphenylamino)methylene)malonate (Intermediate A) dropwise to the hot solvent with vigorous stirring. The ethanol formed during the cyclization will distill off.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 250 °C for an additional 30-60 minutes. Monitor the reaction for the cessation of ethanol distillation.

-

Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

-

Dilute the mixture with hexane or petroleum ether to further precipitate the product and to facilitate filtration.

-

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield Intermediate B as a solid.[5]

-

| Reagent/Product | Molar Mass ( g/mol ) | Expected Melting Point |

| Intermediate B | 245.27 | Solid, melting point will vary based on purity |

Part 3: Synthesis of 5,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Final Product)

Causality of Experimental Choices:

The final step is a standard saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.[3] This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the resulting carboxylate salt with a mineral acid, like hydrochloric acid, precipitates the final carboxylic acid product. The purity of the final product is critical, and recrystallization is an effective method for removing any remaining impurities.

Experimental Protocol:

-

Saponification: In a round-bottom flask, suspend the Ethyl 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate B) (1.0 eq) in a 10% aqueous solution of sodium hydroxide (excess, e.g., 5-10 eq).

-

Reaction Execution: Heat the mixture to reflux with stirring until the solid has completely dissolved and the reaction is complete (typically 2-4 hours). The reaction can be monitored by TLC until the starting ester is no longer visible.

-

Acidification and Precipitation:

-

Cool the reaction mixture in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate will form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Dry the crude product in a vacuum oven.

-

For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or DMF. The use of activated carbon during recrystallization can help to remove colored impurities. The final product should be a white to off-white crystalline solid.[6]

-

| Product | Molar Mass ( g/mol ) | IUPAC Name | CAS Number |

| Final Product | 217.22 | 5,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 303010-02-8 |

Reaction Mechanism and Workflow Visualization

The mechanism of the Gould-Jacobs reaction is a well-established sequence of organic transformations. The key steps are visualized in the diagrams below.

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of the target molecule.

Self-Validation and Trustworthiness of the Protocol

This protocol is designed as a self-validating system. The successful synthesis of each intermediate can be confirmed by standard analytical techniques such as TLC, melting point analysis, and spectroscopic methods (NMR, IR). The expected physical properties of the final product, such as its crystalline nature and insolubility in acidic water, provide immediate qualitative checks. The provided CAS number and IUPAC name allow for cross-referencing with established chemical databases, ensuring the identity of the target molecule.

Conclusion

The protocol detailed in this guide provides a robust and reliable method for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, a valuable building block for research in medicinal chemistry and drug development. By understanding the causality behind each experimental step, from the initial condensation to the final purification, researchers can confidently execute this synthesis and adapt it as needed for the preparation of analogous compounds.

References

-

PubChem. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

- Google Patents. US2474823A - Quinoline compounds and process of making same.

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

PubMed. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Available from: [Link]

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

- Memarian, H. R.; Soleymani, M.; Sabzyan, H. Light-induced dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. Tetrahedron2012, 68 (44), 9149-9155.

-

National Institutes of Health. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Available from: [Link]

-

ResearchGate. (PDF) Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Available from: [Link]

-

Scribd. Microwave-Assisted Synthesis of Quinolines. Available from: [Link]

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Available from: [Link]

- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

-

PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]

-

De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

-

European Patent Office. SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. Available from: [Link]

-

Cambridge University Press. Gould-Jacobs Reaction. Available from: [Link]

-

Bentham Science. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: [Link]

-

National Institutes of Health. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

-

Global Substance Registration System. ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5,8-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limitations of a direct Skraup synthesis for achieving C-3 carboxylation, this document outlines a robust, two-stage approach. The first stage employs the classic Skraup reaction to construct the core 5,8-dimethylquinoline scaffold from 2,5-dimethylaniline. The second stage details the regioselective introduction of a carboxylic acid group at the C-3 position via a Vilsmeier-Haack formylation, followed by oxidation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations.

Introduction and Strategic Overview

Quinoline and its derivatives are fundamental scaffolds in drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. Quinoline-3-carboxylic acids, in particular, are recognized as valuable pharmacophores. The synthesis of specifically substituted quinolines, such as 5,8-Dimethylquinoline-3-carboxylic acid, requires a carefully planned synthetic strategy.

The Skraup synthesis, a cornerstone of heterocyclic chemistry, is a powerful method for constructing the quinoline ring system.[1][2] It typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2] However, the classic Skraup reaction yields a quinoline that is unsubstituted on the pyridine ring. To achieve the target molecule, a simple, one-pot Skraup reaction is insufficient.

This guide, therefore, presents a more practical and scientifically validated two-part strategy:

-

Part A: Synthesis of the 5,8-Dimethylquinoline Core. This is accomplished via a traditional Skraup reaction, leveraging 2,5-dimethylaniline as the starting aromatic amine.

-

Part B: C-3 Functionalization. The pre-formed quinoline core is then functionalized at the 3-position. This is achieved through a Vilsmeier-Haack reaction to install a formyl group, which is subsequently oxidized to the desired carboxylic acid.[3] This approach provides excellent regiocontrol and is a reliable method for the synthesis of quinoline-3-carboxylic acid derivatives.

Part A: Skraup Synthesis of the 5,8-Dimethylquinoline Core

The first stage of the synthesis focuses on the construction of the foundational quinoline ring system.

Principle and Mechanism

The Skraup synthesis proceeds through a series of acid-catalyzed steps.[1][4][5] The causality behind the choice of reagents is critical to understanding the reaction's success:

-

Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][4]

-

Michael Addition: The primary amine of the aniline derivative (2,5-dimethylaniline) acts as a nucleophile, undergoing a conjugate (Michael) addition to acrolein.

-

Electrophilic Cyclization: The acidic medium protonates the carbonyl group, and the electron-rich aromatic ring attacks the resulting electrophilic center, closing the ring to form a 1,2-dihydroquinoline intermediate.

-

Dehydration & Oxidation: A final acid-catalyzed dehydration followed by oxidation yields the stable, aromatic quinoline ring. The oxidizing agent (historically nitrobenzene or arsenic acid) is essential for this final aromatization step.[2]

The reaction is notoriously exothermic and can be difficult to control.[2] The inclusion of a moderator, such as ferrous sulfate (FeSO₄), is a common and highly recommended practice to ensure a smoother reaction profile.[2]

Experimental Protocol: Synthesis of 5,8-Dimethylquinoline

This protocol is a representative procedure adapted from established Skraup synthesis methodologies.

Table 1: Reagent Specifications for Skraup Synthesis

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 0.20 | 24.2 g |

| Glycerol | C₃H₈O₃ | 92.09 | 0.60 | 55.2 g (43.8 mL) |

| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | - | 50 mL |

| Sodium m-nitrobenzenesulfonate | C₆H₄NNaO₅S | 225.15 | 0.12 | 27.0 g |

| Ferrous Sulfate Heptahydrate | FeSO₄·7H₂O | 278.01 | - | 2.0 g |

Step-by-Step Procedure:

-

Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Perform this reaction in a well-ventilated fume hood.

-

Initial Charging: To the flask, add 2,5-dimethylaniline (0.20 mol), glycerol (0.60 mol), sodium m-nitrobenzenesulfonate (0.12 mol), and ferrous sulfate heptahydrate (2.0 g).

-

Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (50 mL) through the dropping funnel over 30-45 minutes. The initial reaction is exothermic; control the rate of addition to keep the temperature below 120°C.

-

Heating: Once the acid addition is complete, heat the reaction mixture to 140-150°C. The reaction will become more vigorous. Maintain this temperature for 3-4 hours.

-

Work-up (Quenching): Allow the mixture to cool to below 100°C. Carefully and slowly pour the reaction mixture into 1 L of cold water with stirring.

-

Neutralization: Cool the aqueous solution in an ice bath and neutralize by slowly adding a concentrated sodium hydroxide solution (e.g., 30% w/v) until the solution is strongly alkaline (pH > 10). This step is highly exothermic and must be done with caution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or toluene (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 5,8-dimethylquinoline.

Synthesis Workflow: Part A

Caption: Workflow for the Skraup synthesis of 5,8-dimethylquinoline.

Part B: C-3 Carboxylation via Vilsmeier-Haack and Oxidation

With the quinoline core synthesized, the next stage focuses on the regioselective introduction of the carboxylic acid functionality at the C-3 position.

Principle and Mechanism

Direct carboxylation of the 5,8-dimethylquinoline core is challenging. A more controlled, two-step approach is employed:

-

Vilsmeier-Haack Formylation: This reaction introduces a formyl (-CHO) group onto an electron-rich ring. While quinolines are generally electron-deficient, formylation can proceed. The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). This powerful electrophile attacks the quinoline ring, leading to the formation of an aldehyde after aqueous work-up.

-

Oxidation: The resulting 5,8-dimethylquinoline-3-carbaldehyde is a stable intermediate that can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid.

Experimental Protocol: Synthesis of 5,8-Dimethylquinoline-3-carboxylic acid

Step 1: Vilsmeier-Haack Formylation

Table 2: Reagent Specifications for Formylation

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| 5,8-Dimethylquinoline | C₁₁H₁₁N | 157.21 | 0.10 | 15.7 g |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 0.15 | 23.0 g (13.9 mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.30 | 21.9 g (23.2 mL) |

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (0.30 mol) in an ice-salt bath to 0°C. Slowly add phosphorus oxychloride (0.15 mol) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to form the reagent.

-

Reactant Addition: Add a solution of 5,8-dimethylquinoline (0.10 mol) in a minimal amount of DMF to the Vilsmeier reagent.

-

Heating: Slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until pH 7-8. A solid precipitate of the aldehyde should form.

-

Isolation: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 5,8-dimethylquinoline-3-carbaldehyde can be purified by recrystallization from an ethanol/water mixture.

Step 2: Oxidation to Carboxylic Acid

Procedure:

-

Setup: In a round-bottom flask, dissolve the 5,8-dimethylquinoline-3-carbaldehyde (e.g., 0.08 mol, assuming some loss) in 200 mL of acetone.

-

Oxidant Addition: Prepare a solution of potassium permanganate (KMnO₄, ~0.12 mol, 19.0 g) in 300 mL of water. Add the KMnO₄ solution dropwise to the stirred acetone solution. The reaction is exothermic; maintain the temperature around 20-25°C using a water bath. Stir until the purple color has disappeared.

-

Work-up: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

-

Acidification: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to pH 3-4.[6]

-

Isolation: The target 5,8-Dimethylquinoline-3-carboxylic acid will precipitate out of the solution. Allow the mixture to stand in the cold for several hours to maximize precipitation.[6]

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[7][8]

Synthesis Workflow: Part B

Caption: Workflow for the C-3 carboxylation of 5,8-dimethylquinoline.

Overall Reaction Mechanism Diagram

Caption: Overall synthetic pathway from starting materials to the final product.

Safety and Handling

-

Skraup Synthesis: This reaction is notoriously energetic and must be conducted with extreme caution. The use of a mechanical stirrer is mandatory to ensure even heat distribution. Work must be performed behind a safety shield in a high-performance fume hood. Concentrated sulfuric acid is severely corrosive. Sodium m-nitrobenzenesulfonate is a strong oxidizing agent.

-

Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. It must be handled with extreme care in an anhydrous environment and under a nitrogen atmosphere. DMF is a skin and respiratory irritant.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required at all times.

Conclusion

The synthesis of 5,8-Dimethylquinoline-3-carboxylic acid is effectively achieved through a well-designed, two-stage process. By first constructing the quinoline scaffold using the robust Skraup reaction and subsequently introducing the C-3 functional group via a controlled Vilsmeier-Haack formylation and oxidation, this methodology overcomes the limitations of a single-step approach. This guide provides the necessary mechanistic understanding and detailed protocols to enable researchers in drug discovery and chemical synthesis to reliably produce this valuable compound.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2020). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2018). De Gruyter. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Skraup reaction. (n.d.). Wikipedia. Retrieved from [Link]

- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.

-

The Skraup Synthesis of Quinolines. (1953). ResearchGate. Retrieved from [Link]

-

Process for the preparation of a quinoline carboxylic acid. (1993). European Patent Office. Retrieved from [Link]

-

Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. (1987). The Journal of Organic Chemistry. Retrieved from [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. Retrieved from [Link]

-

Synthesis of 8-Cyano-5,6,7,8-tetrahydro-3,8-dimethylquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (2011). Google Patents.

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2009). ResearchGate. Retrieved from [Link]

-

Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). (2002). National Toxicology Program (NTP). Retrieved from [Link]

-

SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Sciencemadness.org. Retrieved from [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (1998). Google Patents.

-

The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. (1953). Journal of the American Chemical Society. Retrieved from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 4. iipseries.org [iipseries.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

purification of 5,8-Dimethylquinoline-3-carboxylic acid by recrystallization

An In-depth Technical Guide to the Purification of 5,8-Dimethylquinoline-3-carboxylic Acid by Recrystallization

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the purification of 5,8-Dimethylquinoline-3-carboxylic acid via recrystallization. Moving beyond a simple procedural list, this document elucidates the fundamental principles governing the purification process, from solvent selection to purity verification. It is designed for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for obtaining high-purity 5,8-Dimethylquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and materials science.[1] The guide integrates theoretical causality with practical, step-by-step protocols, troubleshooting advice, and methods for purity assessment, establishing a self-validating system for laboratory execution.

Introduction: The Rationale for Purification

5,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core, a structure of significant interest in drug discovery for its potential antimicrobial and antitumor properties.[1] As with any synthetically derived active pharmaceutical ingredient (API) intermediate, its purity is paramount. Residual starting materials, by-products, or reagents from its synthesis can interfere with subsequent chemical transformations, compromise biological assay results, and introduce toxicological risks.

Typical syntheses of quinoline carboxylic acids, such as the Doebner reaction, are multi-component reactions that can result in a variety of impurities, including unreacted anilines, aldehydes, and pyruvic acid, as well as side-products like tetrahydroquinolines.[2][3] Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility between the target compound and its impurities to achieve high levels of purity.[4] This guide details a systematic approach to developing a tailored recrystallization protocol for 5,8-Dimethylquinoline-3-carboxylic acid.

Foundational Knowledge: Physicochemical Profile

A successful recrystallization strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate its behavior in various solvent systems and form the basis for all subsequent procedural choices.

5,8-Dimethylquinoline-3-carboxylic acid is a solid, white to off-white crystalline material at ambient temperature.[5] Its key properties are summarized in Table 1.

Table 1: Physicochemical Properties of 5,8-Dimethylquinoline-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [5] |

| Molecular Weight | 201.22 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [5] |

| Predicted Boiling Point | 373.9 ± 37.0 °C | [5] |

| Melting Point | Not readily available in literature; requires experimental determination. | [5] |

| Solubility Profile | ||

| Polar Protic Solvents | Readily soluble in ethanol and methanol. | [5] |

| Polar Aprotic Solvents | Excellent solubility in Dimethyl Sulfoxide (DMSO). | [5] |

| Chlorinated Solvents | Soluble in chloroform and dichloromethane. | [5] |

| Nonpolar Solvents | Poor solubility in hexane. | [5] |

The presence of both a rigid, aromatic quinoline ring system and a polar carboxylic acid group gives the molecule a dual nature. The carboxylic acid moiety allows for hydrogen bonding, contributing to its solid state and relatively high predicted boiling point.[5] Crucially, this functional group also imparts pH-dependent solubility, a property that can be exploited for a highly selective purification step.

The Core Principle: Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The solubility of most solids, including our target compound, increases significantly with temperature.[4]

The ideal process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor").[4]

Caption: The fundamental principle of recrystallization.

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

-

High Solubilizing Power for the Target Compound at High Temperatures: It must be capable of dissolving a significant amount of 5,8-Dimethylquinoline-3-carboxylic acid near its boiling point.

-

Low Solubilizing Power for the Target Compound at Low Temperatures: The compound should have poor solubility in the solvent at or below room temperature to ensure high recovery upon cooling.

-

Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

-

Chemical Inertness: The solvent must not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals during drying.

-

Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Based on the known properties (Table 1), several candidate solvents and solvent systems can be proposed. A small-scale screening experiment is the most effective way to identify the optimal choice.

Table 2: Proposed Solvents for Recrystallization Screening

| Solvent / System | Boiling Point (°C) | Rationale & Comments |

| Ethanol | 78.5 | Known to dissolve the compound; often used for quinoline derivatives.[7][8][9] Forms good crystals. |

| Methanol | 64.6 | Similar to ethanol, but more volatile. May result in faster, smaller crystal formation.[9] |

| Isopropanol | 82.4 | A good alternative to ethanol, with slightly different solubility characteristics.[9] |

| Acetic Acid | 118 | The carboxylic acid group may enhance solubility. Can be difficult to remove completely.[9] |

| Toluene | 110.6 | Aromatic solvent may interact well with the quinoline ring. Often used in mixed systems.[9] |

| Ethanol / Water | Varies | A powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water (an anti-solvent) is added dropwise until turbidity appears, then redissolved with a little more ethanol before cooling.[10] |

| Toluene / Hexane | Varies | Similar to the above, using hexane as the anti-solvent.[11] |

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a self-validating methodology for the purification of 5,8-Dimethylquinoline-3-carboxylic acid. Each step is designed to maximize purity and yield.

Caption: Standard workflow for purification by recrystallization.

Methodology:

-

Dissolution: Place the crude 5,8-Dimethylquinoline-3-carboxylic acid in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing the recovery yield.

-

Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

-

Cooling and Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling period. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

-

Drying the Crystals: Transfer the purified crystals to a watch glass and allow them to air dry, or for more efficient drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Advanced Technique: pH-Modulated Purification

The carboxylic acid functional group provides an opportunity for a highly selective, alternative purification based on acid-base chemistry. This method is particularly effective at removing neutral or basic impurities.

Caption: Workflow for purification via acid-base extraction.

This process involves dissolving the crude acid in a dilute aqueous base like sodium bicarbonate. The carboxylic acid is deprotonated to form its water-soluble sodium salt. Neutral impurities remain insoluble in the aqueous layer and can be removed by washing with an organic solvent like dichloromethane. The purified aqueous layer is then acidified, which re-protonates the carboxylate salt, causing the pure 5,8-Dimethylquinoline-3-carboxylic acid to precipitate out of the solution.[10][12] This solid can then be collected by filtration.

Verification of Purity: The Self-Validating System

Post-purification analysis is essential to confirm the success of the recrystallization.

-

Melting Point Analysis: This is the most common and rapid method for assessing the purity of a crystalline solid. A pure compound will have a sharp, well-defined melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to broaden.[13] It is critical to experimentally determine the melting point of the recrystallized product and use this as a benchmark for purity in subsequent batches.

-

Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of purity. A solution of the crude material is spotted on a TLC plate alongside a solution of the recrystallized product. After developing the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid), the purified sample should ideally show a single, well-defined spot, while the crude material may show multiple spots corresponding to impurities.

-

Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR spectroscopy can be employed to ensure the signals are consistent with the desired structure and that signals corresponding to known impurities are absent.

Troubleshooting Common Issues

Table 3: Troubleshooting Common Recrystallization Problems

| Problem | Probable Cause(s) | Solution(s) |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point; solution is too concentrated; cooling is too rapid. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent. |

| No Crystal Formation | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" from a previous batch. |

| Low Recovery | Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration. | Optimize the solvent volume. Ensure the washing solvent is ice-cold. Ensure glassware for hot filtration is adequately pre-heated. |

| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly as it can also adsorb the desired product. |

Conclusion

The is a highly effective method when approached systematically. Success hinges on a foundational understanding of the molecule's physicochemical properties, a logical and diligent solvent screening process, and meticulous execution of the experimental protocol. By integrating the principles of solubility, pH modulation, and rigorous post-purification analysis, researchers can confidently and reproducibly obtain material of high purity, suitable for the demanding applications in drug development and materials science.

References

-

ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

-

ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

-

MySkinRecipes. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]

- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

-

SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Available at: [Link]

-

Macmillan Learning. (n.d.). Tables of Unknowns and Derivatives. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Available at: [Link]

-

University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

- 1. 5,8-Dimethylquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 11. Purification [chem.rochester.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. macmillanlearning.com [macmillanlearning.com]

5,8-Dimethylquinoline-3-carboxylic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5,8-Dimethylquinoline-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide provides an in-depth exploration of the solubility of 5,8-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound of significant interest.[1] We will move beyond a simple tabulation of data to dissect the underlying molecular interactions that dictate its behavior in various organic media. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile quinoline derivative.

Molecular Architecture and its Implications for Solubility

5,8-Dimethylquinoline-3-carboxylic acid is a solid crystalline material at ambient temperature, with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2][3] Its structure is the key to understanding its solubility profile.

-

The Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This large, planar structure is inherently nonpolar (lipophilic).

-

Methyl Substituents (-CH₃): Two methyl groups at positions 5 and 8 enhance the molecule's nonpolar character.

-

Carboxylic Acid Group (-COOH): This functional group at position 3 is the primary driver of polarity. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[4][5]

-

Pyridine Nitrogen: The nitrogen atom within the quinoline ring is a hydrogen bond acceptor, further contributing to the molecule's ability to interact with polar solvents.

The solubility of this molecule is therefore a delicate balance between its large nonpolar backbone and its highly polar functional groups. This duality predicts a nuanced solubility across the spectrum of organic solvents.

Theoretical Framework: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is dictated by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A substance dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart solute-solute and solvent-solvent interactions.

For 5,8-Dimethylquinoline-3-carboxylic acid, this means:

-

In Polar Solvents: The polar carboxylic acid and quinoline nitrogen can form strong hydrogen bonds and dipole-dipole interactions with polar solvent molecules. If these interactions are strong enough to overcome the crystal lattice energy of the solid acid, dissolution will occur.

-

In Nonpolar Solvents: The primary interactions are weak van der Waals forces between the nonpolar hydrocarbon portions of the solute and solvent. These are generally insufficient to break the strong hydrogen bonds that hold the carboxylic acid molecules together in their solid state, resulting in poor solubility.[2]

Solubility Profile: A Qualitative Overview

Based on its structure and established data for similar compounds, a clear pattern emerges. The compound exhibits favorable solubility in polar organic solvents, while its solubility in nonpolar media is limited.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Readily Soluble[2] | Strong hydrogen bonding (donor and acceptor) between the solvent's -OH group and the solute's -COOH and quinoline nitrogen. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent Solubility[2] | DMSO is a very strong hydrogen bond acceptor, interacting effectively with the solute's acidic proton. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[2] | These solvents have a moderate dipole moment and can interact with the polar regions of the solute, while also being compatible with the nonpolar quinoline core. |

| Nonpolar | Hexane, Toluene | Poor Solubility[2] | The energy from weak van der Waals interactions is insufficient to overcome the strong intermolecular hydrogen bonding of the solute molecules.[4][5] |

Experimental Protocol for Solubility Determination

To move from qualitative predictions to quantitative data, a robust experimental methodology is required. The isothermal equilibrium method is a gold standard for this purpose. This protocol ensures that the measurement reflects a true thermodynamic equilibrium, providing reliable and reproducible data.

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a series of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvent.

-

Addition of Solute: Add an excess amount of 5,8-Dimethylquinoline-3-carboxylic acid to each vial. The key is to ensure a visible amount of undissolved solid remains after equilibration, confirming that the resulting solution is saturated.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Causality Note: This extended agitation at a stable temperature is critical. It allows the dissolution process to reach a steady state where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. Trustworthiness Note: Filtration is a self-validating step. A clear, particle-free filtrate is essential for accurate quantification. Any suspended solids will artificially inflate the measured solubility.

-

Quantification:

-

Gravimetric Method (for non-volatile solutes): Accurately weigh an empty vial. Transfer a precise volume of the filtered saturated solution into it. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. Once all solvent is removed, reweigh the vial. The mass difference is the amount of dissolved solute.

-

Chromatographic Method (e.g., HPLC): Prepare a calibration curve using standard solutions of known concentrations of 5,8-Dimethylquinoline-3-carboxylic acid. Dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the calibration range. Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

-

-

Calculation: Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion and Future Directions

5,8-Dimethylquinoline-3-carboxylic acid demonstrates a solubility profile characteristic of a molecule with distinct polar and nonpolar regions. It is readily soluble in polar organic solvents like alcohols and DMSO, moderately soluble in chlorinated solvents, and poorly soluble in nonpolar hydrocarbons. This behavior is a direct consequence of its molecular structure, specifically the interplay between the hydrophilic carboxylic acid group and the lipophilic dimethylquinoline core. For scientists in drug discovery, this profile suggests that formulation with polar excipients may be favorable. For synthetic chemists, solvents like DMSO or DMF would be excellent choices for reaction media, while a mixed-solvent system (e.g., ethanol/water) could be ideal for purification via recrystallization. The provided experimental protocol offers a reliable framework for generating the precise, quantitative data needed to optimize these processes.

References

- Smolecule. (2023, August 15). 5,8-Dimethylquinoline-3-carboxylic acid.

-

ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. Quinoline-3-carboxylic acid. PubChem. [Link]

-

ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

ResearchGate. (2021, October 12). The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. [Link]

- Google Patents.

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

-

MySkinRecipes. 5,8-Dimethylquinoline-3-carboxylic acid. [Link]

-

National Institutes of Health. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

-

Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids. [Link]

-

Thompson, S. Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

ScienceDirect. Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]

Sources

- 1. 5,8-Dimethylquinoline-3-carboxylic acid [myskinrecipes.com]

- 2. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

1H NMR and 13C NMR characterization of 5,8-Dimethylquinoline-3-carboxylic acid

An In-depth Technical Guide: ¹H and ¹³C NMR Characterization of 5,8-Dimethylquinoline-3-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the structural elucidation of 5,8-Dimethylquinoline-3-carboxylic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic building block, unambiguous characterization of this molecule is paramount for its application in pharmaceutical and materials science research.[1][2] This document outlines optimized experimental protocols, from sample preparation to data acquisition, and offers an in-depth, field-proven interpretation of the resulting NMR spectra. We will explore the causal relationships between the molecule's structure—including the electronic effects of the quinoline core, methyl substituents, and the carboxylic acid group—and its distinct spectral signature. The guide is intended for researchers, chemists, and drug development professionals who rely on NMR for precise molecular characterization.

Introduction

5,8-Dimethylquinoline-3-carboxylic acid (CAS No: 763893-29-4) is a substituted quinoline derivative with the molecular formula C₁₂H₁₁NO₂.[1][3] The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[4][5][6] The precise substitution pattern of methyl groups at the C5 and C8 positions and a carboxylic acid at C3 imparts unique physicochemical properties that are of interest in the development of novel therapeutic agents.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural verification and purity assessment of such organic molecules. It provides unparalleled insight into the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of the molecular skeleton and the position of functional groups. This guide serves as a self-validating system, detailing not just the methods but the scientific rationale behind them to ensure reproducible and accurate characterization.

Caption: Molecular structure of 5,8-Dimethylquinoline-3-carboxylic acid.

Experimental Methodology

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-resolution, unambiguous spectra for both ¹H and ¹³C nuclei.

Sample Preparation Protocol

Causality: The choice of solvent is critical. While CDCl₃ is common, it is a poor choice for carboxylic acids due to potential issues with hydrogen bonding and slow exchange of the acidic proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected here because it readily dissolves the analyte and, importantly, slows the exchange rate of the carboxylic acid proton, allowing for its observation as a distinct, albeit often broad, signal.[7] Tetramethylsilane (TMS) is used as the internal standard due to its chemical inertness and its single, sharp resonance at 0.00 ppm, which does not overlap with signals from most organic compounds.[8][9]

Step-by-Step Protocol:

-

Weighing: Accurately weigh approximately 15-20 mg of 5,8-Dimethylquinoline-3-carboxylic acid for ¹H NMR (or 50-75 mg for ¹³C NMR) and transfer it to a clean, dry vial.[10]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Standard Addition: Add one drop of a TMS-in-DMSO-d₆ solution (or a micro-capillary containing TMS) to serve as the internal reference (δ = 0.00 ppm).[11]

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A uniform solution is essential for achieving good magnetic field homogeneity (shimming).[10]

-

Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the neck, filter the solution directly into a high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that would degrade spectral resolution.

-

Capping and Cleaning: Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.

NMR Data Acquisition

Causality: Acquisition parameters must be chosen to balance signal-to-noise ratio (S/N), resolution, and experimental time, while ensuring the data is quantitative.[12] For ¹H NMR, a sufficient relaxation delay (D1) is vital for accurate integration. For ¹³C NMR, a greater number of scans (NS) is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope and the longer relaxation times of quaternary carbons.[13]

Caption: A standardized workflow for NMR sample analysis.

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for good S/N with shorter recycle delay. Proton-decoupled for ¹³C. |

| Solvent | DMSO-d₆ | DMSO-d₆ | Chosen for analyte solubility and observation of the COOH proton. |

| Temperature | 298 K | 298 K | Standardized temperature for reproducibility. |

| Spectral Width (SW) | 16 ppm | 240 ppm | Encompasses all expected signals from TMS to the carboxylic acid proton. |

| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Provides adequate digital resolution.[12] |

| Relaxation Delay (D1) | 5.0 s | 2.0 s | Ensures near-complete T1 relaxation for quantitative ¹H integration. |

| Number of Scans (NS) | 16 | 1024 | Sufficient for good S/N in ¹H; required for ¹³C due to low natural abundance. |

| Reference | TMS at 0.00 ppm | TMS at 0.00 ppm | Universal internal standard for organic solvents.[8] |

Spectral Analysis and Interpretation

The following sections detail the predicted ¹H and ¹³C NMR spectra of 5,8-Dimethylquinoline-3-carboxylic acid based on established principles of chemical shifts and coupling constants for substituted quinoline systems.

¹H NMR Spectrum Analysis (Predicted in DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, two singlets for the non-equivalent methyl groups, and a broad signal for the carboxylic acid proton.

-

δ ~13.0-13.5 ppm (Broad Singlet, 1H): This downfield signal is characteristic of the carboxylic acid proton (COOH) . Its broadness is due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the functional group.[1]

-

δ ~9.2 ppm (Doublet, J ≈ 2.0 Hz, 1H): This signal is assigned to H2 . It is significantly deshielded due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group at C3. It appears as a doublet due to a small four-bond coupling (⁴J) to H4.

-

δ ~8.8 ppm (Doublet, J ≈ 2.0 Hz, 1H): Assigned to H4 , this proton is also strongly deshielded by the adjacent nitrogen and its position alpha to the carboxylic acid group. It exhibits a small coupling to H2.

-

δ ~7.6 ppm (Doublet, J ≈ 7.5 Hz, 1H): This signal corresponds to H6 . It is part of an AX spin system with H7 and is expected to be a doublet.

-

δ ~7.4 ppm (Doublet, J ≈ 7.5 Hz, 1H): This signal is assigned to H7 . It is coupled to H6, appearing as a doublet with a typical ortho-coupling constant.

-

δ ~2.7 ppm (Singlet, 3H): This singlet is assigned to the C5-CH₃ protons. The methyl group is attached to the aromatic ring, placing its resonance in this region.

-

δ ~2.6 ppm (Singlet, 3H): This singlet corresponds to the C8-CH₃ protons. It is expected to have a slightly different chemical shift from the C5-methyl due to the different electronic environment, particularly its proximity to the nitrogen-containing ring.

¹³C NMR Spectrum Analysis (Predicted in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 unique carbon signals, confirming the molecular formula and structure. Quaternary carbons are noted to likely have lower intensity signals.

-

δ ~167 ppm: Attributed to the carboxylic acid carbon (COOH) . This is a typical chemical shift for a carboxylic acid.[13][14]

-

δ ~150-155 ppm: The region for C2 and C4 , which are highly deshielded due to their proximity to the electronegative nitrogen atom.

-

δ ~145-148 ppm: Expected for the quaternary carbon C8a , which is part of the ring fusion and adjacent to the nitrogen.

-

δ ~135-140 ppm: The region for C4a and C5 . These are quaternary carbons within the aromatic system.

-

δ ~125-135 ppm: This range likely contains the signals for the protonated aromatic carbons C6 and C7 , as well as the substituted quaternary carbon C8 .

-

δ ~120-125 ppm: The expected region for the quaternary carbon C3 , which is directly attached to the carboxylic acid group.

-

δ ~20-25 ppm: This upfield region is characteristic of the C5-CH₃ carbon.

-

δ ~15-20 ppm: The signal for the C8-CH₃ carbon is expected in this region.

Data Summary

The following tables provide a consolidated overview of the predicted NMR data for rapid reference.

Table 2: Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.2 | Broad Singlet | 1H | COOH |

| ~9.2 | Doublet | 1H | H2 |

| ~8.8 | Doublet | 1H | H4 |

| ~7.6 | Doublet | 1H | H6 |

| ~7.4 | Doublet | 1H | H7 |

| ~2.7 | Singlet | 3H | 5-CH₃ |

| ~2.6 | Singlet | 3H | 8-CH₃ |

Table 3: Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~167 | Quaternary | COOH |

| ~150-155 | CH | C2, C4 |

| ~145-148 | Quaternary | C8a |

| ~135-140 | Quaternary | C4a, C5 |

| ~125-135 | CH / Quaternary | C6, C7, C8 |

| ~120-125 | Quaternary | C3 |

| ~20-25 | CH₃ | 5-CH₃ |

| ~15-20 | CH₃ | 8-CH₃ |

Conclusion

This technical guide has detailed the comprehensive ¹H and ¹³C NMR characterization of 5,8-Dimethylquinoline-3-carboxylic acid. By employing the robust experimental protocols and interpretive principles outlined herein, researchers can confidently verify the structure and purity of this important heterocyclic compound. The predicted spectral data, based on established chemical shift theory and substituent effects, provides a clear roadmap for assigning each resonance. Ultimately, NMR spectroscopy stands as an indispensable, self-validating tool in the arsenal of chemists and pharmaceutical scientists, enabling the precise structural elucidation required for advancing drug discovery and materials science.

References

- Smolecule. (2023, August 15). Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4.

- TSI Journals. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- UNCW Institutional Repository. (n.d.).

- Burcă, I., Badea, V., Deleanu, C., & Bercean, V.-N. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1238.

- National Center for Biotechnology Information. (n.d.). 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

- Sigma-Aldrich. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR.

- Alfa Chemistry. (n.d.). CAS 763893-29-4 5,8-Dimethylquinoline-3-carboxylic acid.

- Sim, J., Park, J., & Lee, W. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(3), 146.

- MySkinRecipes. (n.d.). 5,8-Dimethylquinoline-3-carboxylic acid.

- Organomation. (n.d.).

- ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 3b.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?

- National Center for Biotechnology Information. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 28(14), 5396.

- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Boston University. (n.d.). Basic NMR Concepts.

- Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).

- University College London. (n.d.). Sample Preparation.

- National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5).

- PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

- Advanced Journal of Chemistry, Section A. (n.d.).

- JEOL. (n.d.).

- University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry.

- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm)

- Moroccan Journal of Heterocyclic Chemistry. (2022).

- ResearchGate. (n.d.).

- Queen Mary University of London. (n.d.). How to Prepare Samples for NMR.

- MDPI. (2022). A Coordination Polymer of Dy(III)

- ResearchGate. (n.d.). How to Prepare Samples for NMR.

- KGROUP. (n.d.).

Sources

- 1. Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 [smolecule.com]

- 2. 5,8-Dimethylquinoline-3-carboxylic acid [myskinrecipes.com]

- 3. 5,8-Dimethylquinoline-3-carboxylic acid AldrichCPR 763893-29-4 [sigmaaldrich.com]

- 4. tsijournals.com [tsijournals.com]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. organomation.com [organomation.com]

- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. compoundchem.com [compoundchem.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the FT-IR Spectrum of 5,8-Dimethylquinoline-3-carboxylic Acid

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5,8-Dimethylquinoline-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are utilizing FT-IR spectroscopy for the structural elucidation and characterization of quinoline-based compounds. This document will delve into the theoretical underpinnings of the vibrational modes, a detailed experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral features.

Introduction to 5,8-Dimethylquinoline-3-carboxylic Acid and FT-IR Spectroscopy

5,8-Dimethylquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family.[1] Its structure, characterized by a fused bicyclic system of a benzene and a pyridine ring with two methyl substituents and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science.[1][2] The molecular formula of this compound is C₁₂H₁₁NO₂.[1]

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Each functional group has a unique vibrational frequency, which corresponds to a specific peak in the FT-IR spectrum, providing a molecular "fingerprint." This guide will specifically focus on the interpretation of the FT-IR spectrum obtained using the Attenuated Total Reflectance (ATR) technique, a common method for analyzing solid samples.[4]

Experimental Protocol: Acquiring the FT-IR Spectrum using ATR

The choice of the Attenuated Total Reflectance (ATR) sampling technique is predicated on its simplicity, speed, and minimal sample preparation, making it a highly reproducible method for obtaining high-quality spectra of solid powders.[4][5]

Instrumentation and Materials

-

FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.

-

Sample: High-purity, solid 5,8-Dimethylquinoline-3-carboxylic acid.

-

Cleaning Supplies: Isopropanol or ethanol and appropriate lint-free wipes.

Step-by-Step Experimental Workflow

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a solvent-moistened cloth.

-

Acquire a background spectrum with the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal material and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid 5,8-Dimethylquinoline-3-carboxylic acid powder onto the center of the diamond ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Good contact is crucial for a strong and well-defined spectrum.[6]

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance spectrum.

-

-

Data Processing and Cleaning:

-

Clean the ATR crystal surface thoroughly with a suitable solvent to remove all traces of the sample.

-

Process the acquired spectrum as needed, which may include baseline correction or smoothing.

-

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum.

In-Depth FT-IR Spectrum Analysis of 5,8-Dimethylquinoline-3-carboxylic Acid

The FT-IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid is a composite of the vibrational modes of its constituent functional groups: the carboxylic acid, the quinoline ring, and the methyl groups.

Molecular Structure

Caption: Chemical structure of 5,8-Dimethylquinoline-3-carboxylic acid.

Predicted Vibrational Modes and Peak Assignments

The following table summarizes the expected key vibrational modes and their corresponding wavenumber ranges in the FT-IR spectrum of 5,8-Dimethylquinoline-3-carboxylic acid.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretching (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| 3100 - 3000 | C-H stretching (aromatic) | Quinoline Ring | Medium to Weak |

| 2980 - 2850 | C-H stretching (aliphatic) | Methyl Groups | Medium |

| 1760 - 1690 | C=O stretching | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C and C=N stretching | Quinoline Ring | Medium to Strong |

| 1440 - 1395 | O-H bending | Carboxylic Acid | Medium |

| 1320 - 1210 | C-O stretching | Carboxylic Acid | Strong |

| 950 - 910 | O-H out-of-plane bending (wag) | Carboxylic Acid | Broad, Medium |

Detailed Interpretation of Spectral Regions

-

3300 - 2500 cm⁻¹ (O-H Stretching): The most prominent feature in this region is an exceptionally broad and strong absorption band, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[7] This broadness is a direct consequence of the strong intermolecular hydrogen bonding.[7] Superimposed on this broad peak, one can expect to see the sharper, less intense C-H stretching vibrations of the quinoline ring and methyl groups.[7]

-

3100 - 2850 cm⁻¹ (C-H Stretching): In this region, weaker to medium intensity sharp peaks are expected. The aromatic C-H stretches of the quinoline ring typically appear between 3100 and 3000 cm⁻¹.[1] The aliphatic C-H stretches from the two methyl groups will be observed in the 2980 to 2850 cm⁻¹ range.[3]

-